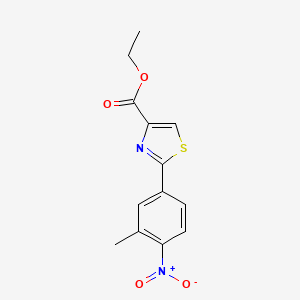

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-3-19-13(16)10-7-20-12(14-10)9-4-5-11(15(17)18)8(2)6-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVKGVRXBYELOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695897 | |

| Record name | Ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-57-9 | |

| Record name | Ethyl 2-(3-methyl-4-nitrophenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Key Intermediate: Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate

Before nitration, the precursor ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate is prepared by:

- Reacting 4-cyanophenol with diethyldithiophosphoric acid to form 4-hydroxybenzamide.

- Cyclization of 4-hydroxybenzamide with ethyl 2-chloroacetoacetate in ethanol at 65-70°C for 3 hours.

- Isolation by filtration and drying yields the hydroxy-substituted thiazole ester with high yield (~98%) and purity.

This step is crucial as it provides the substrate for subsequent nitration.

Nitration of Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate

The nitration step to obtain ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate involves:

- Reaction of the hydroxy-substituted thiazole ester with metal nitrates (e.g., sodium nitrate, potassium nitrate, or copper(II) nitrate).

- Use of acid chlorides such as phosphorus oxychloride (POCl3) in the presence of N,N-dimethylformamide (DMF) as a solvent and catalyst.

- Temperature control is critical, typically maintained between 0-45°C, depending on the specific procedure.

- The reaction mixture is worked up by addition of water and organic solvents (e.g., chloroform), followed by washing with sodium bicarbonate solution and solvent removal.

This method provides improved yields (81-94%) and purity (91-93%) compared to older methods relying on 4-hydroxy-3-nitrobenzaldehyde, which is costly and low-yielding.

Detailed Examples of Preparation

| Example | Starting Material (moles) | Metal Nitrate (moles) | Acid Chloride | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 3 | 1.0 mole ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | 0.5 mole Cu(NO3)2 | POCl3 | Acetonitrile + DMF | 25-45 | 94 | 91 | DMF-POCl3 added dropwise; reaction stirred 30 min |

| 4 | 0.38 mole ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | 0.42 mole NaNO3 | POCl3 | DMF | 0-5 (addition), then ambient | 81 | 93 | Reaction mixture cooled, stirred 60 min at ambient |

| 5 | 0.38 mole ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | 0.42 mole KNO3 | POCl3 | DMF | 0-5 (addition), then ambient | 82 | 92 | Similar to Example 4, KNO3 used instead of NaNO3 |

These examples demonstrate the flexibility of the nitration step with respect to the metal nitrate used and the solvent system, with consistent high yields and purity.

Comparative Analysis with Prior Art

- The older method (US5614520) involves multiple steps starting from 4-hydroxy-3-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium formate, thioacetamide, and ethyl 2-chloroacetoacetate, resulting in an overall yield of about 37%, with costly starting materials.

- The novel method using metal nitrate and acid chloride in DMF/acetonitrile significantly improves yield (up to 94%) and reduces cost by using more accessible starting materials.

- The process is scalable and suitable for industrial applications, particularly in the manufacture of Febuxostat intermediates.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions | Comments |

|---|---|---|

| Starting material | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | Prepared via cyclization of 4-hydroxybenzamide and ethyl 2-chloroacetoacetate |

| Nitrating agent | Metal nitrates (NaNO3, KNO3, Cu(NO3)2) | Alkali metal nitrates preferred |

| Acid chloride | Phosphorus oxychloride (POCl3) | Alternatives: SOCl2, oxalyl chloride, cyanuric chloride |

| Solvent | DMF, acetonitrile | DMF acts as catalyst and solvent |

| Temperature | 0-45°C | Controlled addition to avoid side reactions |

| Reaction time | 30-60 minutes | Sufficient for completion |

| Yield | 81-94% | High yield compared to prior art |

| Purity | 91-93% | Suitable for pharmaceutical intermediate |

Scientific Research Applications

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Properties

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (CAS 78979-64-3)

- Structural Difference : Lacks the 3-methyl group on the phenyl ring compared to the target compound.

- The para-nitro group provides strong electron-withdrawing effects, stabilizing the LUMO and narrowing the HOMO-LUMO gap .

- Biological Activity : Demonstrated antitumor activity in colorectal cancer models, likely due to enhanced DNA intercalation from the unhindered nitro group .

Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

- Structural Difference : Incorporates a hydrazinyl linker and nitrobenzylidene group.

- Impact: Extended conjugation from the hydrazinyl group reduces the HOMO-LUMO gap (3.5 eV vs.

- Biological Activity : Exhibited moderate antioxidant (%FRSA: 74.5–84.5) and antimicrobial activity, attributed to the nitro group’s redox activity and hydrogen bonding capabilities .

Ethyl 2-(2-nitroanilino)-thiazole-4-carboxylate (CAS 2197063-18-4)

- Structural Difference: Features an ortho-nitroanilino group instead of a phenyl ring.

- Impact: The ortho-nitro group induces steric strain, reducing planarity but enhancing hydrogen bonding via the amino group. Predicted pKa = 1.20 suggests strong acidity, influencing solubility .

Key Findings:

Computational and Spectroscopic Insights

- DFT Studies : The target compound’s 3-methyl group is predicted to increase steric bulk, reducing conjugation and widening the HOMO-LUMO gap (~4.5 eV estimated) compared to hydrazinyl derivatives (3.5 eV) .

- Spectroscopy : IR and NMR data for similar compounds confirm ester C=O (1700–1720 cm⁻¹) and nitro N–O (1520 cm⁻¹) stretches, with deviations <1% between experimental and theoretical values .

Biological Activity

Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the condensation of thiazole derivatives with various electrophiles. The thiazole ring is known for its ability to participate in nucleophilic substitutions, making it a versatile scaffold in organic synthesis. The general synthetic route can be summarized as follows:

- Starting Materials : Thiourea and α-haloketones or α-haloaldehydes.

- Reaction Conditions : Reflux in suitable solvents (e.g., ethanol).

- Product Isolation : Purification through recrystallization or chromatography.

Anticancer Properties

This compound exhibits significant anticancer activity, particularly against various cancer cell lines. Studies have shown that compounds containing thiazole moieties can inhibit tubulin polymerization, leading to apoptosis in cancer cells.

- Mechanism of Action : The compound induces apoptosis via the mitochondrial pathway, activating caspase-3, which is crucial for programmed cell death .

- In Vivo Studies : In xenograft models, the compound demonstrated substantial tumor growth inhibition, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has been tested against several pathogens with promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 μg/mL |

| Escherichia coli | 0.25 μg/mL |

These findings highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Thiazole derivatives have shown efficacy in various seizure models, indicating potential applications in treating epilepsy.

- Effective Dosage : Compounds similar to this compound have demonstrated effective doses significantly lower than standard anticonvulsants like ethosuximide .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituents on the Thiazole Ring : Variations in substituents at the 2-position of the thiazole ring can enhance or diminish activity.

- Phenyl Ring Modifications : The presence of electron-withdrawing groups (e.g., nitro or halogens) on the phenyl ring has been correlated with increased potency against cancer cell lines and microbial pathogens .

Case Studies

- Anticancer Study : A study involving analogs of this compound showed that certain modifications led to a significant increase in cytotoxicity against HeLa and A549 cell lines.

- Antimicrobial Evaluation : In a comparative study of thiazole derivatives, this compound was among the most potent against Staphylococcus aureus, indicating its potential for further development into a therapeutic agent .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-methyl-4-nitrophenyl)thiazole-4-carboxylate, and what experimental conditions are critical for optimizing yield?

Answer: The compound can be synthesized via condensation reactions between thiosemicarbazide derivatives and ethyl bromopyruvate under reflux conditions. Key steps include:

- Reaction setup : Use anhydrous solvents (e.g., dichloromethane or methanol) to avoid hydrolysis of intermediates.

- Catalysts : MnO₂ or Pd-based catalysts improve oxidation and coupling efficiency (e.g., for nitro-group stabilization) .

- Purification : Silica gel chromatography is essential to isolate the product from byproducts like unreacted bromopyruvate or nitroaromatic intermediates .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Bromopyruvate condensation | 70–85 | Reflux in CH₂Cl₂, MnO₂ | |

| Hantzsch thiazole synthesis | 60–75 | Thiourea, K₂CO₃, ethanol |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm substituent positions on the thiazole and aryl rings. The nitro group’s electron-withdrawing effect deshields adjacent protons, observable at δ 8.2–8.5 ppm .

- X-ray crystallography : SHELX-based refinement (e.g., SHELXL) resolves structural ambiguities, such as torsion angles between the thiazole and nitro-substituted phenyl groups .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) critical for crystal packing .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its reactivity in medicinal chemistry applications?

Answer: The nitro group reduces the HOMO-LUMO gap (calculated via DFT at the 6-311G(d,p) level), enhancing electrophilic reactivity. This facilitates interactions with biological targets (e.g., DNA minor grooves or kinase active sites):

Q. Table 2: Electronic Properties vs. Bioactivity

| Substituent | HOMO-LUMO Gap (eV) | IC₅₀ (µM, RPMI-8226) |

|---|---|---|

| 3-methyl-4-nitro | 3.5 | 12.3 |

| 4-chloro | 4.1 | >50 |

| Reference |

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Answer: Discrepancies arise from assay variability (e.g., cell line specificity) or divergent functionalization. Strategies include:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace nitro with cyano) and test across multiple cell lines .

- Computational docking : Use AutoDock Vina to predict binding modes against targets like TNIK kinase (PDB: 4WPO) .

- Dose-response profiling : Compare EC₅₀ values in primary vs. metastatic cancer models to identify context-dependent effects .

Q. What methodological pitfalls should be avoided in crystallographic refinement of this compound?

Answer:

Q. How can retrosynthetic analysis improve the scalability of synthesis for analogs?

Answer:

- AI-driven tools : Platforms using Reaxys or Pistachio databases prioritize routes with fewer steps and higher atom economy. For example, substituting bromopyruvate with chloro analogs reduces cost without compromising yield .

- One-step strategies : Direct coupling of pre-functionalized aryl halides with thiazole cores via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.